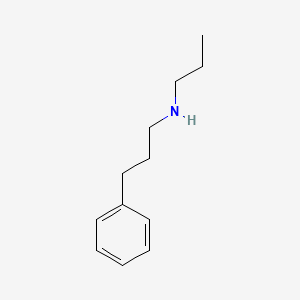

(3-Phenylpropyl)(propyl)amine

Descripción general

Descripción

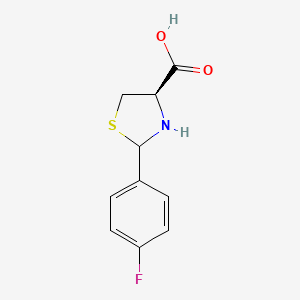

3-Phenylpropylamine, also known as γ-Aminopropylbenzene, is a compound with the linear formula C6H5(CH2)3NH2 . It is a phenylalkylamine, a member of benzenes, and a primary amino compound .

Synthesis Analysis

While specific synthesis methods for 3-Phenylpropylamine were not found, a related compound, fluoxetine hydrochloride, has been synthesized using a method that includes the synthesis of 3-methylamino-1-phenyl-1-propanol .Molecular Structure Analysis

The molecular structure of 3-Phenylpropylamine consists of a phenyl group substituted at the third carbon by a propan-1-amine . The molecular weight of the compound is 135.21 .Chemical Reactions Analysis

The main chemical property of amines, including 3-Phenylpropylamine, is their ability to act as weak organic bases . A study has reported a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which could potentially involve 3-Phenylpropylamine .Physical And Chemical Properties Analysis

3-Phenylpropylamine has a refractive index of n20/D 1.524 (lit.), a boiling point of 221 °C (lit.), and a density of 0.951 g/mL at 25 °C (lit.) . As an amine, it can act as a weak organic base .Aplicaciones Científicas De Investigación

Enzymatic N-demethylation

A study investigated the enzymatic N-demethylation of tertiary amines, demonstrating the presence of a kinetic isotope effect in the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).

Synthesis and Tissue Distribution

Research into the synthesis and tissue distribution of Se-labeled tertiary amines, related structurally to (3-Phenylpropyl)(propyl)amine, aimed at developing potential brain pH imaging agents. The study highlighted the correlation between partition coefficients and in vivo behavior, suggesting applications in brain pH monitoring (Plenevaux et al., 1990).

Anticonvulsant Properties

A focused library of amides derived from 3,3-diphenyl-propionic acid, structurally related to (3-Phenylpropyl)(propyl)amine, was synthesized to explore potential anticonvulsant agents. The study identified compounds with broad spectrum activity across preclinical seizure models, contributing to the development of new treatments for epilepsy (Obniska et al., 2017).

Immunomodulatory Effects

Research on 2-substituted 2-aminopropane-1,3-diols, which share structural features with (3-Phenylpropyl)(propyl)amine, investigated their immunosuppressive effects. The study found that certain derivatives demonstrated a lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft, indicating potential applications in immunomodulation (Kiuchi et al., 2000).

Metabolic Studies

A metabolic study of 3-phenylpropyl carbamate revealed its major metabolites in rats and humans, providing insights into the drug's metabolism and potential therapeutic applications. The study employed stable isotope labeling to trace the metabolic pathways, highlighting the drug's extensive metabolism (Horie & Baba, 1979).

Safety and Hazards

3-Phenylpropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

Mecanismo De Acción

Target of Action

The primary targets of (3-Phenylpropyl)(propyl)amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.

Mode of Action

It is believed to interact with its targets, leading to changes in their activity

Action Environment

The action, efficacy, and stability of (3-Phenylpropyl)(propyl)amine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the body . .

Propiedades

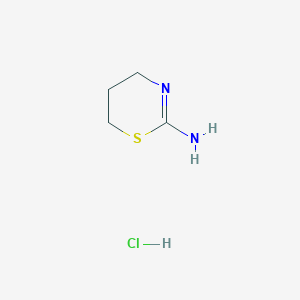

IUPAC Name |

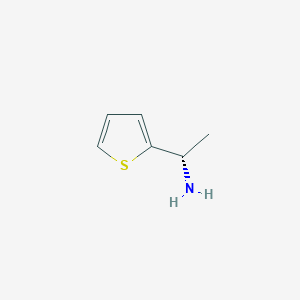

3-phenyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYERXDHKGZKVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylpropyl)(propyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)

![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)